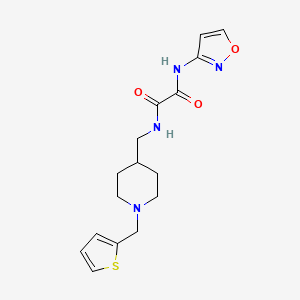

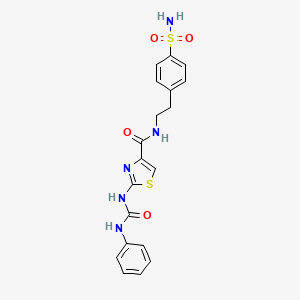

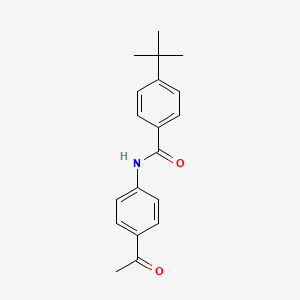

N1-(isoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(isoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicine, particularly in the treatment of neurological disorders.

Applications De Recherche Scientifique

Orexin Receptor Antagonism

Compounds with similar structural features to N1-(isoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide have been explored for their role in modulating feeding behavior, arousal, stress, and drug abuse through orexin receptor antagonism. For example, the effects of selective and dual orexin receptor antagonists were evaluated in models of binge eating, highlighting the role of orexin-1 receptor mechanisms in compulsive food intake, which suggests potential applications in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Cannabinoid Receptor Interaction

Another area of application involves the interaction with cannabinoid receptors. Pyrazole derivatives, structurally similar to the given compound, have been studied for their antagonistic activity on brain cannabinoid CB1 receptors. These studies contribute to understanding the structural requirements for potent and selective antagonistic activity, offering insights into designing compounds that could potentially antagonize the harmful effects of cannabinoids and serve as pharmacological probes (Lan et al., 1999).

Antibacterial and Antifungal Activity

Research into N-substituted derivatives of similar compounds has revealed moderate to significant antibacterial and antifungal activities. These findings underscore the potential of such molecules in developing new antimicrobial agents (Khalid et al., 2016).

Cyclooxygenase 2 Inhibition

Oxazine derivatives, which share some functional similarities with the compound , have been identified as potent and selective inhibitors of cyclooxygenase 2 (COX2), demonstrating the significance of these derivatives in developing anti-inflammatory therapies. This research highlights the therapeutic potential of structurally related compounds in treating inflammation without the side effects associated with non-selective COX inhibition (Srinivas et al., 2015).

Antiviral Properties

The compound's structural framework suggests potential applications in antiviral research. For instance, studies on derivatives targeting human rhinovirus 3C protease have demonstrated potent in vitro antiviral activity, offering a pathway to developing effective treatments for viral infections (Patick et al., 2005).

Anti-Tumor Activity

Additionally, derivatives incorporating the thiophene moiety, similar to the compound of interest, have shown promising anti-tumor activities in cell line studies, suggesting potential applications in developing novel anticancer agents (Gomha et al., 2016).

Propriétés

IUPAC Name |

N'-(1,2-oxazol-3-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c21-15(16(22)18-14-5-8-23-19-14)17-10-12-3-6-20(7-4-12)11-13-2-1-9-24-13/h1-2,5,8-9,12H,3-4,6-7,10-11H2,(H,17,21)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAHMINTEJOBEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(isoxazol-3-yl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

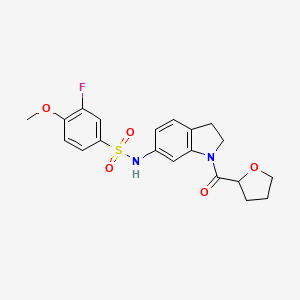

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2772807.png)

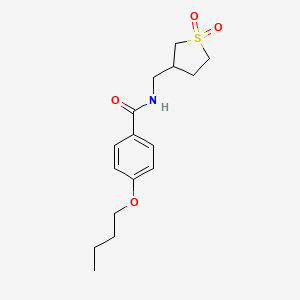

![8-Oxobicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2772808.png)

![3-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-N-ethyl-4-methylbenzamide](/img/structure/B2772809.png)

![5-{[(E)-(4-butoxyphenyl)methylidene]amino}-6-imino-2-oxo-1-phenyl-1,2,3,6-tetrahydro-4-pyrimidinecarbonitrile](/img/structure/B2772820.png)